(2-Chloro-5-methylphenyl)(cyclopropyl)methanone
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Overview
Description
(2-Chloro-5-methylphenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H11ClO It is characterized by the presence of a chloro-substituted phenyl ring and a cyclopropyl group attached to a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methylphenyl)(cyclopropyl)methanone typically involves the reaction of 2-chloro-5-methylbenzoyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-5-methylphenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and physiological responses. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
- (2-Chloro-5-methylphenyl)(phenyl)methanone
- (2-Chloro-5-methylphenyl)(cyclopentyl)methanone
- (2-Chloro-5-methylphenyl)(cyclobutyl)methanone
Comparison: (2-Chloro-5-methylphenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H11ClO |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(2-chloro-5-methylphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C11H11ClO/c1-7-2-5-10(12)9(6-7)11(13)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
GXEJZXSYKCRGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)C2CC2 |
Origin of Product |
United States |
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